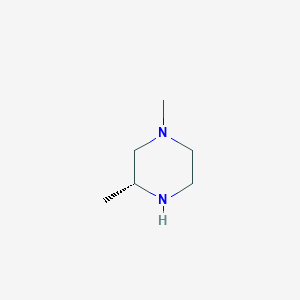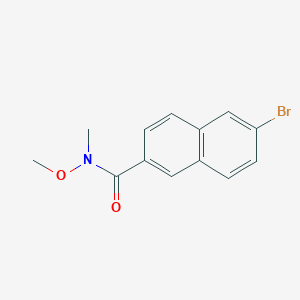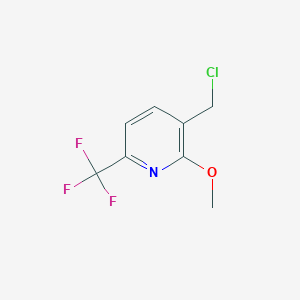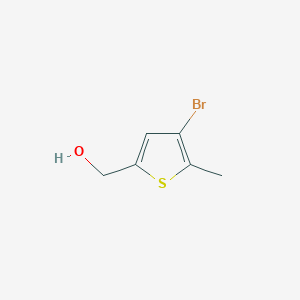
5-chloro-N-(3-hydroxyphenyl)pentanamide
Overview
Description
5-Chloro-N-(3-hydroxyphenyl)pentanamide, also known as 5-chloro-3-hydroxybenzamide, is an organic compound belonging to the family of carboxylic amides. This compound is a white solid that is soluble in water and polar organic solvents. It is used in various industrial and laboratory applications, including the synthesis of pharmaceuticals, biocatalysts, and other organic compounds. It is also used as a reagent in the synthesis of various compounds. The synthesis of this compound is an important and widely used process in organic chemistry.
Scientific Research Applications
Chlorogenic Acid: Food Additive and Nutraceutical
5-Chloro-N-(3-hydroxyphenyl)pentanamide, commonly known as Chlorogenic Acid (CGA), is extensively studied for its dual role as a food additive and a nutraceutical. Its health-promoting properties, particularly in treating metabolic syndrome, include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. As a food additive, CGA exhibits antimicrobial activity against various organisms, showcasing its potential for natural food preservation. Additionally, its antioxidant activity, particularly against lipid oxidation, and prebiotic activity highlight its suitability for formulating dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Dietary Sources, Processing Effects, and Bioavailability
CGA is abundant in everyday foods and beverages, with coffee drinks being a prominent source. Its consumption has been inversely correlated with the risk of metabolic syndromes and chronic diseases. The review discusses its history, dietary sources, processing effects, bioavailability, and the potential molecular mechanisms explaining its health benefits, including neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, and anticarcinogenic effects. This positions CGA as a potential natural dietary additive, drug candidate, and health promoter (Huijie Lu et al., 2020).
Pharmacological Review and Further Research
CGA, known as a biologically active dietary polyphenol, plays therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and central nervous system stimulator. It modulates lipid metabolism and glucose in metabolic-related disorders, suggesting its crucial role in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review encourages further studies to unveil and optimize its biological and pharmacological effects, potentially using CGA as a natural safeguard food additive and medicinal cost reducer (M. Naveed et al., 2018).
properties
IUPAC Name |
5-chloro-N-(3-hydroxyphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-7-2-1-6-11(15)13-9-4-3-5-10(14)8-9/h3-5,8,14H,1-2,6-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHSJVIHSMYPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)-](/img/structure/B1398118.png)
![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)


![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B1398124.png)
![ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1398125.png)

![Tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1398127.png)



![tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1398135.png)
![Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate](/img/structure/B1398137.png)
![Spiro[3.3]heptan-2-one](/img/structure/B1398139.png)